molecular formula C24H25N5O3 B2965141 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide CAS No. 921911-03-7

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide

カタログ番号: B2965141
CAS番号: 921911-03-7
分子量: 431.496
InChIキー: GAHQPQJRUZEANS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting a broad spectrum of potential targets for this compound.

Mode of Action

It is known that similar compounds bind with high affinity to their targets , which could lead to a variety of biochemical changes depending on the specific target.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit antiviral and antitumor activities , suggesting potential therapeutic applications for this compound.

生物活性

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article discusses its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula that includes a pyrazolo ring fused with a pyrimidine structure. The presence of substituents such as the benzyl group and isopropoxy group enhances its biological activity and lipophilicity, making it an interesting candidate for medicinal chemistry applications.

Biological Activity Overview

Pyrazolo[3,4-d]pyrimidines have been recognized for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. The biological activities of this compound include:

  • Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in folate metabolism and DNA synthesis.

Antitumor Effects

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that certain derivatives can enhance the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 in MCF-7 breast cancer cells .

DHFR Inhibition

The inhibition of DHFR by this compound is significant because it can disrupt the folate pathway critical for nucleotide synthesis. The structure activity relationship studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance DHFR inhibition potency .

Case Studies and Research Findings

  • Antitumor Evaluation : A study synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor effects. One derivative showed an IC50 value of 1.83 µM against DHFR, significantly lower than methotrexate (IC50 = 5.57 µM), indicating superior efficacy .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the active site of DHFR, forming crucial hydrogen bonds with key residues necessary for its inhibitory function .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; enhances pro-apoptotic protein expression
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR); potential treatment for cancers
CytotoxicityIC50 values indicate significant cytotoxic effects against cancer cell lines

科学的研究の応用

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core fused with a benzyl group and an isopropoxybenzamide moiety. It exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cell signaling pathways. By modulating kinase activity, this compound may influence cellular processes such as proliferation, differentiation, and apoptosis, making it a candidate for therapeutic applications in cancer and other proliferative diseases.

Anticancer Properties

Compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • CDK Inhibition The compound has shown potential as a selective CDK inhibitor. Studies suggest that it effectively binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest in cancer cells. Molecular docking simulations have confirmed that it forms critical hydrogen bonds with key residues in the CDK2 active site.
  • Cell Viability Studies In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

In addition to anticancer properties, this compound may possess anti-inflammatory effects. Pyrazolo derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Recent Advances

  • Study on Antitumor Activity A study by Xia et al. demonstrated that related pyrazolo compounds induced significant apoptosis in tumor cells.
  • Combination Therapies There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy and reduce resistance.

Research on Pyrazolo-Pyridine and Pyrrolo-Pyrimidine Derivatives

Research has also been conducted on pyrazolo-pyridine and pyrrolo-pyrimidine derivatives, which have shown anticancer effects .

  • Pyrazolo-Pyridines: A series of pyrazolo-pyridines were synthesized and investigated for their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . Compound St.4 exhibited the highest anticancer activity against HeLa, comparable to doxorubicin, while compound St.5 demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines . Both compounds induced cell cycle arrest and apoptosis, with St.4 showing S phase arrest in Hela cells and St.5 inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells . Furthermore, St.4 and St.5 demonstrated inhibitory activity against CDK2 and CDK9 .
  • Pyrrolo-Pyrimidines: Research on a novel series of pyrrolo-pyrimidines evaluated their impact on pancreatic cancer cells, focusing on in vitro studies and activity against CDK4/6 . A series of 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrated enhanced potency against various cell lines, with St.30 being the most potent agent . This compound exhibited potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment . Another study on pyrrolo[2,3-d]pyrimidine derivatives found that St.31 showed promising anticancer activities, downregulating CDK4 and BcL2 and arresting the cell cycle at the G1/S phase in MCF-7 .

特性

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-17(2)32-20-10-8-19(9-11-20)23(30)25-12-13-29-22-21(14-27-29)24(31)28(16-26-22)15-18-6-4-3-5-7-18/h3-11,14,16-17H,12-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHQPQJRUZEANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。